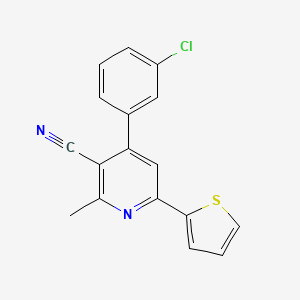
4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile, also known as CMT-3, is a novel synthetic compound with potential applications in scientific research. CMT-3 is a member of the family of compounds known as nicotinonitriles, which possess a unique chemical structure and have been studied for their biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile and its derivatives have been studied for their potential antimicrobial activity. For instance, compounds synthesized from related structures have shown significant activity against Gram-positive, Gram-negative bacteria, and fungi. These compounds' structures have been confirmed through various spectroscopic methods, indicating their potential as antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015; El‐Sayed, Moustafa, Haikal, Abu-El-Halawa, & El Ashry, 2011).
Spectroscopic and Structural Analysis
Spectroscopic techniques like FT-IR and FT-Raman have been utilized to study the properties of similar compounds. These studies include examining the molecular geometry, vibrational wavenumbers, infrared intensities, and Raman scattering, providing valuable insights into the molecular structure and potential applications of these compounds (Kuruvilla, Prasana, Muthu, & George, 2018).
Applications in Material Science
Derivatives of 4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile have been investigated for their utility in material science. For example, polymerization studies of terthiophene derivatives have been conducted, exploring their solubilities and inductive effects, which are crucial for understanding their potential applications in the development of new materials (Visy, Lukkari, & Kankare, 1994).
Environmental and Industrial Applications
Some research has focused on the potential environmental and industrial applications of these compounds. Studies have been conducted on their use as biocidal compounds for the plastic industry, showing promising results in controlling bacterial growth, which could have significant implications for the manufacturing sector (Zaiton, Assem, Arafa, Momen, & Said, 2018).
properties
IUPAC Name |
4-(3-chlorophenyl)-2-methyl-6-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2S/c1-11-15(10-19)14(12-4-2-5-13(18)8-12)9-16(20-11)17-6-3-7-21-17/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUMUNGIVFZDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC(=CC=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

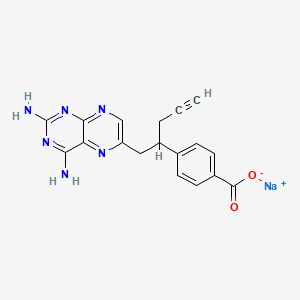
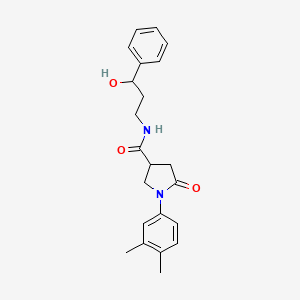
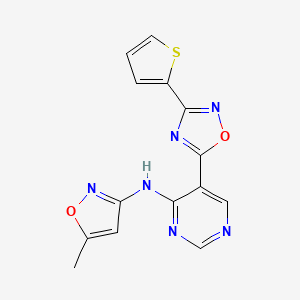
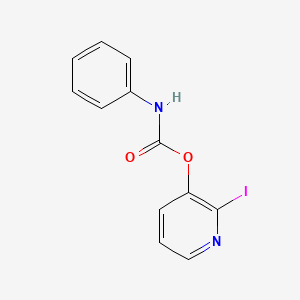
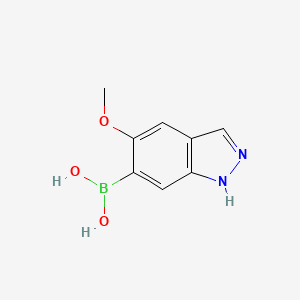
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2374078.png)
![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/no-structure.png)

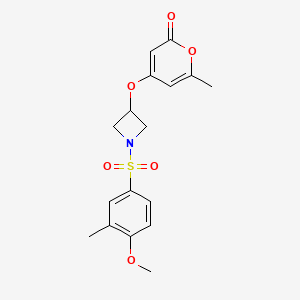
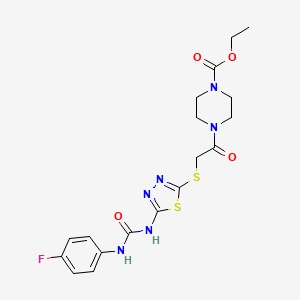
![2-({4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2374089.png)
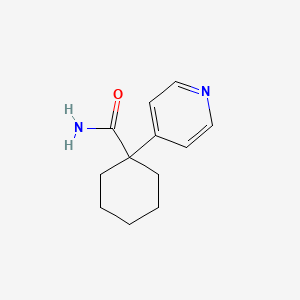
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2374092.png)
